molecular formula C16H16O3 B6397297 3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261959-03-8

3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6397297
CAS RN: 1261959-03-8
M. Wt: 256.30 g/mol
InChI Key: FGOBUXWWRBPQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%, also known as 4-ethyl-2-methoxybenzoic acid, is a synthetic organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of 170-172 °C and a molecular weight of 224.27 g/mol. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and acetonitrile, and is insoluble in water. This compound has been used in a variety of scientific research applications, including drug metabolism studies, enzyme inhibition and activation studies, and cell culture studies.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%, has been used in a variety of scientific research applications. It has been used in drug metabolism studies to study the metabolism of drugs and their metabolites. It has also been used in enzyme inhibition and activation studies to study the effects of inhibitors and activators on enzyme activity. Additionally, it has been used in cell culture studies to study the effects of compounds on cell growth and differentiation.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%, is not fully understood. However, it is believed to act as a substrate for enzymes involved in drug metabolism, as an inhibitor of enzymes involved in drug metabolism, and as an activator of enzymes involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%, are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes involved in drug metabolism and to activate the activity of enzymes involved in cell growth and differentiation. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%, in lab experiments is its low cost and availability. Additionally, it is soluble in organic solvents and is relatively stable in aqueous solutions. However, it is not soluble in water and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for research involving 3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential use as a therapeutic agent. Additionally, research could be conducted into its potential use as a diagnostic tool, its potential use as a drug delivery agent, and its potential use in drug metabolism studies.

Synthesis Methods

3-(4-Ethylphenyl)-2-methoxybenzoic acid, 95%, can be synthesized from commercially available 4-ethylphenol and 2-methoxybenzoic acid in a two-step process. In the first step, 4-ethylphenol is reacted with sodium hydroxide in an aqueous solution to form the sodium salt of 4-ethylphenol. In the second step, the sodium salt of 4-ethylphenol is reacted with 2-methoxybenzoic acid in an organic solvent such as ethanol to form 3-(4-ethylphenyl)-2-methoxybenzoic acid, 95%.

properties

IUPAC Name

3-(4-ethylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-7-9-12(10-8-11)13-5-4-6-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOBUXWWRBPQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688981
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-03-8
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.